N-benzyl-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-benzyl-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl group and the piperidine ring. The final step involves the benzylation of the compound.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Sulfonyl Group Introduction: The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base, such as triethylamine.
Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and a primary amine.
Benzylation: The final step involves the benzylation of the compound using benzyl chloride in the presence of a base, such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or sulfonyl derivatives.
Scientific Research Applications
N-benzyl-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in the development of new drugs due to its ability to interact with specific molecular targets.
Biochemistry: The compound is used to study enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-benzyl-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also interact with receptors to modulate signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-4-methylpiperidin-4-yl)acetamide
- N-(4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
Uniqueness
N-benzyl-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine and pyrrolidine rings, along with the sulfonyl group, allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H29N3O4S |
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Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-benzyl-1-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H29N3O4S/c1-18-11-13-26(14-12-18)32(30,31)22-9-7-21(8-10-22)27-17-20(15-23(27)28)24(29)25-16-19-5-3-2-4-6-19/h2-10,18,20H,11-17H2,1H3,(H,25,29) |
InChI Key |
IXCFMFZJVBVKBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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